3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-10-14-5-3-13(4-6-14)7-8-16(20)18-9-1-2-15-11-19-21-12-15/h3-6,11-12H,1-2,7-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHLBAQSBWKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCCC2=CON=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group and isoxazole ring can participate in binding interactions, while the propanamide moiety may influence the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Propanamide-Based Pesticides
highlights several propanamide derivatives used as pesticides, such as N-(3,4-dichlorophenyl) propanamide (propanil) . Key differences include:
- Substituent on the phenyl ring: The main compound features a cyano group at the para position, whereas propanil has dichloro substituents at the 3,4-positions. The cyano group’s electron-withdrawing nature may alter reactivity or binding compared to chloro groups, which are lipophilic and sterically bulky.
- Amine-side chain : Propanil lacks a heterocyclic side chain, while the main compound incorporates a 1,2-oxazol-4-ylpropyl group. This heterocycle could enhance target specificity or metabolic stability .
| Compound | Phenyl Substituent | Amine-Side Chain | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide | 4-cyano | 3-(1,2-oxazol-4-yl)propyl | ~296.3* | Not specified |
| N-(3,4-dichlorophenyl) propanamide (Propanil) | 3,4-dichloro | None | 218.08 | Herbicide |
*Estimated based on structural formula.
Comparison with Heterocyclic Amides from Enamine Ltd.
lists compounds like 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide , which shares a propanamide backbone and heterocyclic motifs. Key distinctions include:
- Heterocycle complexity: The Enamine compound features a fused oxazolopyrimidinone system, whereas the main compound has a simpler 1,2-oxazole. This difference may impact binding affinity or synthetic accessibility.
- Amine-side chain : The Enamine derivative includes a 4-methylpiperidine group, which introduces basicity and conformational rigidity, contrasting with the neutral 1,2-oxazol-4-ylpropyl chain in the main compound .
Comparison with Acetamide Derivatives
includes 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide (BK47181) , which structurally resembles the main compound but differs in:
- Amide chain length : BK47181 is an acetamide (two-carbon backbone), whereas the main compound is a propanamide (three-carbon backbone). This may affect molecular flexibility and target engagement.
- Phenyl substituents: BK47181 has chloro and fluoro substituents, which are halogens with distinct electronic and steric profiles compared to the cyano group .
| Compound (ID) | Amide Type | Phenyl Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Propanamide | 4-cyano | ~296.3 |
| BK47181 | Acetamide | 2-chloro-6-fluoro | 296.72 |
Research Implications and Structural Trends
- Electron-withdrawing groups: The 4-cyanophenyl group in the main compound may enhance stability or serve as a bioisostere for nitro or carbonyl groups in drug design.
- Heterocyclic side chains : The 1,2-oxazole moiety could improve pharmacokinetic properties (e.g., solubility, metabolic resistance) compared to aliphatic chains in propanil or piperidine groups in Enamine’s compound .
Biological Activity
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyanophenyl group and an oxazole moiety, which are known to contribute to the compound's biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Enzyme Inhibition : Compounds with oxazole derivatives are known to inhibit various enzymes, including proteases and kinases, which play crucial roles in cellular signaling and metabolism.
- Antimicrobial Activity : The presence of the cyanophenyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms.
Antimicrobial Activity
Several studies have investigated the antimicrobial effects of compounds related to this compound. For instance, derivatives exhibiting similar functional groups have shown promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | C. albicans | 0.039 mg/mL |
These findings suggest that the compound may possess significant antibacterial and antifungal properties, warranting further investigation into its therapeutic potential.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 22.3 |
| A549 | 18.7 |
The observed cytotoxicity highlights the potential for this compound as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxazole-containing compounds, including this compound. The study found that modifications to the oxazole ring significantly influenced biological activity, particularly in terms of antimicrobial efficacy and cytotoxicity against cancer cell lines.
- Synthesis : The compound was synthesized via a multi-step reaction involving the coupling of cyanophenyl and oxazole intermediates.
- Biological Evaluation : Following synthesis, the compound underwent screening for antibacterial and anticancer activities using standard protocols.
- Results : The compound exhibited potent activity against selected microbial strains and demonstrated significant cytotoxic effects on cancer cells compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide?
- Methodological Answer : The synthesis typically involves coupling a 4-cyanophenyl propanoyl chloride derivative with a 3-(1,2-oxazol-4-yl)propylamine intermediate under anhydrous conditions. Key steps include:
- Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt).
- Amide bond formation in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C to minimize side reactions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. What analytical techniques confirm the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₉H₁₈N₄O₂) and molecular weight (346.38 g/mol) .
- Infrared Spectroscopy (IR) : Identification of characteristic peaks (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies on structurally similar oxazole-containing propanamides suggest:
- Antimicrobial activity : Assessed via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Enzyme inhibition : Fluorescence-based assays to study interactions with kinases or proteases, leveraging the oxazole ring’s electron-deficient nature .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Use of DMF for enhanced solubility of intermediates, reducing aggregation.
- Temperature control : Lower temperatures (0–5°C) during amide coupling to suppress racemization.
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .
Q. How does X-ray crystallography resolve ambiguities in stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction provides:
- Absolute configuration : Determines spatial arrangement of the oxazole and cyanophenyl groups.
- Intermolecular interactions : Hydrogen-bonding patterns (e.g., amide N–H⋯O) critical for crystallinity and stability .
Q. What in vitro assays are suitable to evaluate its mechanism of action?
- Methodological Answer : Mechanistic studies require:
- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity (IC₅₀ values).
- Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., kinases) .
Q. How do structural modifications influence its pharmacological profile?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substituent variation : Replacing the 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Bioisosteric replacement : Swapping the oxazole ring with thiazole or imidazole to alter potency and selectivity .
Q. How do contradictory solubility data from different studies inform formulation strategies?
- Methodological Answer : Contradictions (e.g., solubility in DMSO vs. aqueous buffers) necessitate:
- Solubility screening : Use of co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80).
- pH-dependent studies : Evaluate ionization states (pKa determination) to optimize bioavailability .
Q. What computational methods predict binding affinity to target receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
